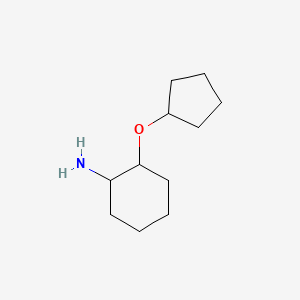
2-Cyclopentyloxy-cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyloxy-cyclohexylamine is an organic compound with the molecular formula C11H21NO. It is characterized by a cyclohexylamine core substituted with a cyclopentyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyloxy-cyclohexylamine typically involves the reaction of cyclohexylamine with cyclopentanol under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the ether bond between the cyclohexylamine and cyclopentanol. The reaction is usually carried out under reflux conditions with a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as alumina or other metal oxides can be used to enhance the reaction efficiency. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyloxy-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents such as hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents and other electrophiles are typically used in substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanone oxime, various amine derivatives, and substituted cyclohexylamines .
Scientific Research Applications
2-Cyclopentyloxy-cyclohexylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyloxy-cyclohexylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar reactivity but lacking the cyclopentyloxy group.
Cyclopentylamine: Another related compound with a cyclopentyl group instead of cyclohexyl.
Cyclohexanol: Shares the cyclohexyl core but with a hydroxyl group instead of an amine.
Uniqueness
2-Cyclopentyloxy-cyclohexylamine is unique due to the presence of both cyclohexyl and cyclopentyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-cyclopentyloxycyclohexan-1-amine |
InChI |
InChI=1S/C11H21NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h9-11H,1-8,12H2 |
InChI Key |
FYDJSOTYDBOKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2CCCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


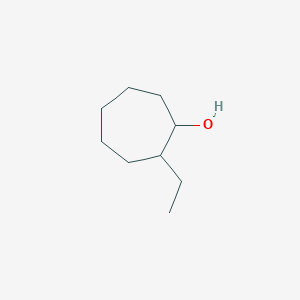
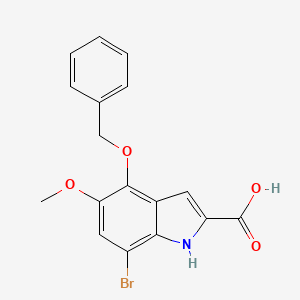
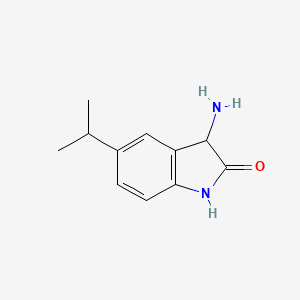
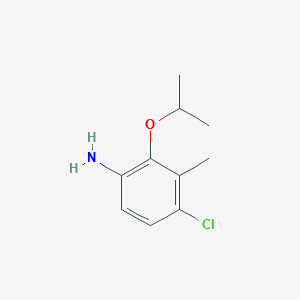
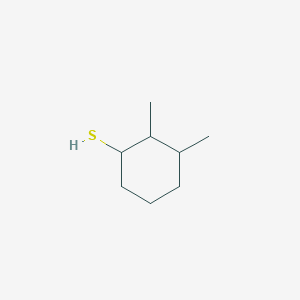
![3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide](/img/structure/B13272403.png)
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13272407.png)
![2-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13272417.png)
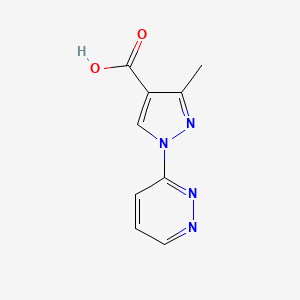
![(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine](/img/structure/B13272432.png)

![N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B13272437.png)
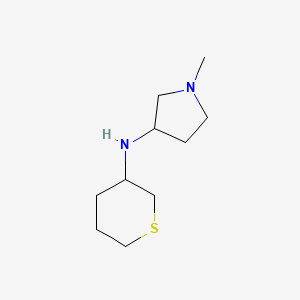
![2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13272459.png)
